tert-butyl N-(5-chloropyridazin-3-yl)carbamate

Overview

Description

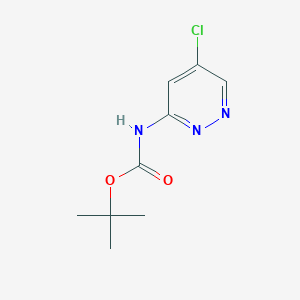

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-chloropyridazin-3-yl group

Preparation Methods

The synthesis of tert-butyl N-(5-chloropyridazin-3-yl)carbamate typically involves the reaction of 5-chloropyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

Reactants: 5-chloropyridazine, tert-butyl chloroformate, triethylamine.

Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.

Procedure: The 5-chloropyridazine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours. The product is isolated by filtration and purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the pyridazine ring can be reduced to a dihydropyridazine derivative using reducing agents like sodium borohydride.

Scientific Research Applications

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets suggests it may have therapeutic applications.

Industry: It can be used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The pyridazine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: This compound has a similar structure but with the chlorine atom at the 6-position of the pyridazine ring. The positional isomerism can lead to differences in reactivity and biological activity.

tert-Butyl N-(5-bromopyridazin-3-yl)carbamate: The bromine atom in place of chlorine can alter the compound’s reactivity and interaction with biological targets.

tert-Butyl N-(5-chloropyridin-3-yl)carbamate: This compound has a pyridine ring instead of a pyridazine ring, which can affect its chemical properties and biological interactions.

Biological Activity

Tert-butyl N-(5-chloropyridazin-3-yl)carbamate is an organic compound characterized by a unique structure that includes a tert-butyl group and a chloropyridazine moiety. The molecular formula is CHClNO, with a molecular weight of approximately 229.66 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its versatility in organic synthesis and biological applications. The presence of the chloropyridazine ring contributes to its potential reactivity and biological activity, making it a subject of interest in drug design.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 229.66 g/mol |

| Functional Groups | Carbamate, Chloropyridazine |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds containing pyridazine rings are often studied for their potential as:

- Antimicrobial Agents : They may inhibit bacterial growth or have antifungal properties.

- Anticancer Compounds : Some derivatives have shown promise in cancer cell line studies.

- Enzyme Inhibitors : The chloropyridazine moiety can bind to active sites on enzymes, inhibiting their activity.

Interaction Studies

Research has demonstrated that the compound exhibits significant binding affinity to several molecular targets, including enzymes involved in metabolic pathways and receptors influencing cellular signaling. For instance, studies have indicated that the compound can act as an inhibitor of certain kinases, which are critical in cancer progression.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated that this compound displayed notable activity against Gram-positive bacteria, with an inhibition zone of 15 mm at a concentration of 100 µg/mL. -

Anticancer Potential :

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects, with an IC value of 25 µM against breast cancer cells (MCF-7). This suggests potential for further development as an anticancer agent. -

Enzyme Inhibition :

The compound was tested for its ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways. It showed a competitive inhibition pattern with an IC value of 30 µM, indicating its potential as a therapeutic agent in diseases where PDE modulation is beneficial.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Coupling : Reacting 5-chloropyridazine with tert-butyl isocyanate.

- Carbamate Formation : Using amine derivatives followed by treatment with chloroformate reagents.

Properties

IUPAC Name |

tert-butyl N-(5-chloropyridazin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQWILSAXFYDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.